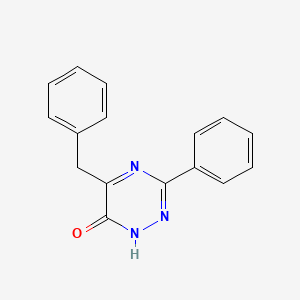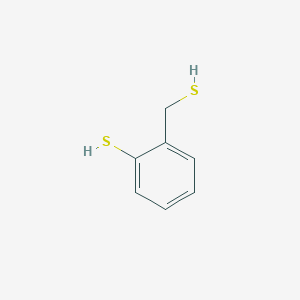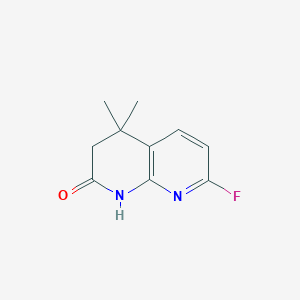![molecular formula C9H9NOS B8654544 2-thieno[3,2-b]pyridin-5-ylethanol](/img/structure/B8654544.png)
2-thieno[3,2-b]pyridin-5-ylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-thieno[3,2-b]pyridin-5-ylethanol is a heterocyclic compound that features a thieno[3,2-b]pyridine core structure with an ethanol group attached to the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-thieno[3,2-b]pyridin-5-ylethanol typically involves the cyclization of thiophene derivatives with pyridine rings. One common method includes the reaction of thiophene-2-carboxamides with formic acid to yield thieno[3,2-b]pyridine derivatives . Another approach involves the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to form the desired thieno[3,2-b]pyridine structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-thieno[3,2-b]pyridin-5-ylethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thieno[3,2-b]pyridine derivative without the ethanol group.
Substitution: The hydrogen atoms on the thieno[3,2-b]pyridine ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products Formed
Oxidation: Thieno[3,2-b]pyridine-5-carboxylic acid.
Reduction: Thieno[3,2-b]pyridine.
Substitution: Various halogenated thieno[3,2-b]pyridine derivatives.
Scientific Research Applications
2-thieno[3,2-b]pyridin-5-ylethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-thieno[3,2-b]pyridin-5-ylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine: Another heterocyclic compound with a similar structure but different substitution pattern.
Thieno[3,4-b]pyridine: Features a different arrangement of the thiophene and pyridine rings.
Pyrido[3,2-d]thieno[3,2-b]pyrimidine: A more complex heterocyclic compound with additional fused rings.
Uniqueness
2-thieno[3,2-b]pyridin-5-ylethanol is unique due to its specific substitution pattern and the presence of the ethanol group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials .
Properties
Molecular Formula |
C9H9NOS |
|---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
2-thieno[3,2-b]pyridin-5-ylethanol |
InChI |
InChI=1S/C9H9NOS/c11-5-3-7-1-2-9-8(10-7)4-6-12-9/h1-2,4,6,11H,3,5H2 |
InChI Key |
ONTRQBLGZCFMEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CS2)N=C1CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(Chloromethyl)-3-methylbenzo[b]thiophene](/img/structure/B8654484.png)


![N-[2-(4-Iodophenyl)propan-2-yl]formamide](/img/structure/B8654511.png)






